Benzene, 1-ethenyl-2-(methylthio)-
Overview
Description
“Benzene, 1-ethenyl-2-(methylthio)-” is a chemical compound with the molecular formula C9H10S . It is also known as "Benzene, [2-(methylthio)ethenyl]-(Z)-" . The molecular weight of this compound is 150.241 .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-ethenyl-2-(methylthio)-” consists of a benzene ring with an ethenyl (vinyl) group and a methylthio group attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Physical and Chemical Properties Analysis
“Benzene, 1-ethenyl-2-(methylthio)-” has a molecular weight of 150.241 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
UV-Vis Spectroscopy Applications Benzene derivatives, including 1-ethenyl-2-(methylthio)-benzene, have been studied for their UV-vis spectroscopic features. The use of complex theoretical and experimental studies, along with quantum-chemical calculations, has been applied to understand their optical properties. These studies are crucial for developing materials with specific optical characteristics (Fuks-Janczarek et al., 2009).
Photoluminescent Properties Research on benzene derivatives like 1-ethenyl-2-(methylthio)-benzene has revealed their photoluminescent properties. Detailed spectral and electrochemical studies on such compounds provide insights into their potential use in light-emitting applications and materials science (Lapkowski et al., 2006).
Synthesis of Reactive Mesogens The synthesis and characterization of compounds related to 1-ethenyl-2-(methylthio)-benzene have been explored for their liquid crystalline and photophysical behavior. This research is significant in the field of materials science, particularly for developing responsive and dynamic materials (Bacher et al., 1999).
Catalysis in Organic Synthesis Derivatives of 1-ethenyl-2-(methylthio)-benzene have been used in catalytic oxidative cyclization reactions. The study of these reactions is crucial in synthetic organic chemistry, leading to the efficient synthesis of complex organic compounds (Taduri et al., 2007).
Conductance in Molecular Junctions Research has also been conducted on the conductance of molecules like 1,4-bis(methylthio)benzene in single-molecule junctions. These studies are integral to the development of molecular electronics and nanotechnology (Park et al., 2009).
Spectroscopy and Conductivity Studies Spectroscopy and conductivity studies of isomers of 1-ethenyl-2-(methylthio)-benzene derivatives provide insights into their molecular structure and dynamics. Such studies are essential for developing materials with specific electronic properties (Jacobs et al., 1993).
Electrochemistry Applications Benzene derivatives, including 1-ethenyl-2-(methylthio)-benzene, have been explored for their electrochemical properties. This research is significant in the development of sensors and electrochemical devices (Casabó et al., 1994).
Covalent Switching in Coordination Polymers Studies on covalent switching involving divinylbenzene ligands within three-dimensional coordination polymers include derivatives of 1-ethenyl-2-(methylthio)-benzene. This research is crucial for developing materials with switchable properties (Li et al., 2018).
Properties
IUPAC Name |
1-ethenyl-2-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUGSMRAPGEPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450751 | |
Record name | 1-(methylsulfanyl)-2-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30439-34-0 | |
Record name | 1-(methylsulfanyl)-2-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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